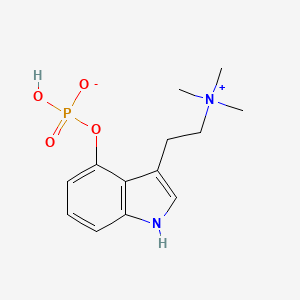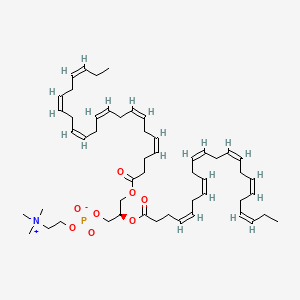![molecular formula C38H53NO2 B3025726 1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester CAS No. 56855-69-7](/img/structure/B3025726.png)
1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester
Descripción general
Descripción
1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester is a complex organic compound that belongs to the class of pentacyclic triterpenoids These compounds are known for their diverse biological activities and are often found in natural products
Aplicaciones Científicas De Investigación
1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and as a bioactive compound in various formulations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester typically involves multiple steps, starting from readily available triterpenoid precursors. One common method includes the cyclization of a suitable precursor using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction yields the indole derivative, which is then acetylated using acetyl chloride in refluxing chloroform (CHCl₃) to form the acetate ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Mecanismo De Acción
The mechanism of action of 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester involves its interaction with cellular targets, leading to various biological effects. The compound is known to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and decreasing mitochondrial membrane potential . It also affects the expression of key proteins involved in cell cycle regulation and apoptosis, such as Bax, caspase-9, and poly(ADP-ribose) polymerase (PARP) .
Comparación Con Compuestos Similares
Lupeol: Another pentacyclic triterpenoid with similar anticancer properties.
Betulin: Known for its anti-inflammatory and antiviral activities.
Betulinic Acid: A derivative of betulin with enhanced anticancer properties.
Uniqueness: 1’H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester is unique due to its indole moiety, which imparts additional biological activities and makes it a versatile compound for various applications. Its ability to undergo multiple chemical transformations also makes it a valuable intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
[(1R,2R,14R,17R,18R,21S,24R,25R,26R)-2,13,13,17,18-pentamethyl-24-prop-1-en-2-yl-11-azaheptacyclo[15.11.0.02,14.04,12.05,10.018,26.021,25]octacosa-4(12),5,7,9-tetraen-21-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53NO2/c1-23(2)25-15-18-38(22-41-24(3)40)20-19-36(7)28(32(25)38)13-14-31-35(6)21-27-26-11-9-10-12-29(26)39-33(27)34(4,5)30(35)16-17-37(31,36)8/h9-12,25,28,30-32,39H,1,13-22H2,2-8H3/t25-,28+,30-,31+,32+,35-,36+,37+,38+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLKPOJPJMHTCS-ABBXMVBPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC6=C(C5(C)C)NC7=CC=CC=C67)C)C)COC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


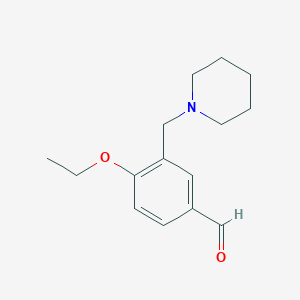


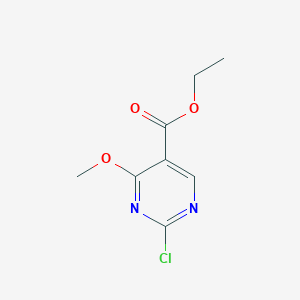
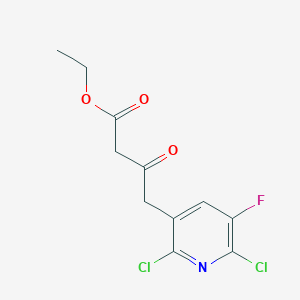
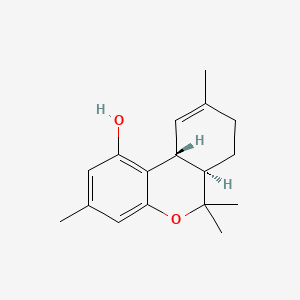
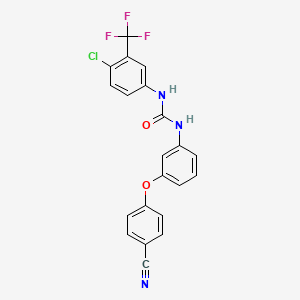

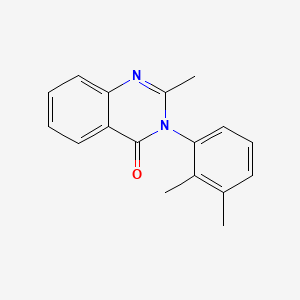

![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3025659.png)

